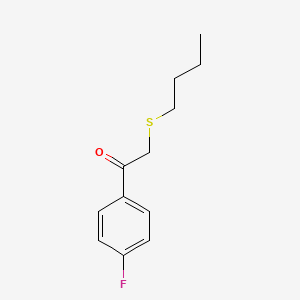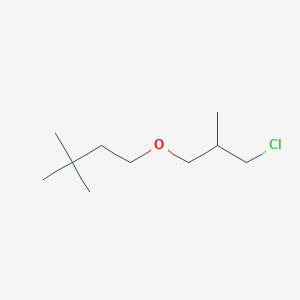![molecular formula C8H6BrNO B13653395 5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)
5-(Bromomethyl)furo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)furo[2,3-b]pyridine: is a heterocyclic compound that contains both furan and pyridine rings. It is characterized by the presence of a bromomethyl group attached to the furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)furo[2,3-b]pyridine typically involves the bromination of a precursor compound. One common method is the bromination of 5-methylfuro[2,3-b]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods: For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One approach is to use 5-methylnicotinic acid as the starting material, which undergoes a series of reactions including bromination and cyclization to yield this compound. This method is advantageous due to its high yield and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Bromomethyl)furo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Cyclization Reactions: Catalysts like palladium or copper are often employed, along with appropriate ligands and solvents
Major Products: The major products formed from these reactions include various substituted furo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 5-(Bromomethyl)furo[2,3-b]pyridine serves as a versatile building block for the construction of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Its derivatives have been studied for their ability to inhibit key enzymes and signaling pathways involved in cancer progression .
Industry: In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and ability to form stable structures make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism by which 5-(Bromomethyl)furo[2,3-b]pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. In medicinal applications, its derivatives have been shown to bind to specific proteins, inhibiting their activity and disrupting cellular processes. For example, some derivatives target the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), leading to the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
5-Bromofuro[2,3-b]pyridine: Similar in structure but lacks the bromomethyl group, which affects its reactivity and applications.
6-Bromofuro[3,2-b]pyridine-2-carbonitrile:
5-Bromofuro[2,3-b]pyridine-2-carbaldehyde: The presence of an aldehyde group makes it suitable for different types of chemical reactions compared to 5-(Bromomethyl)furo[2,3-b]pyridine.
Uniqueness: this compound is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wide range of chemical modifications. This makes it a valuable compound in various fields, including medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H6BrNO |
|---|---|
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
5-(bromomethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4H2 |
Clave InChI |
NJQGYKPLUXETBY-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=NC=C(C=C21)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



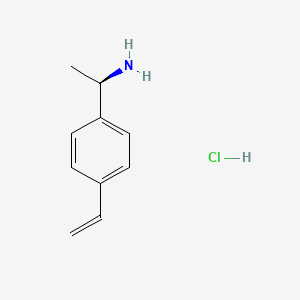
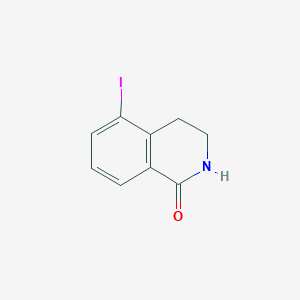
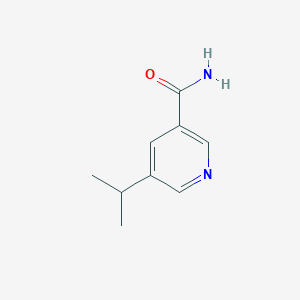
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)
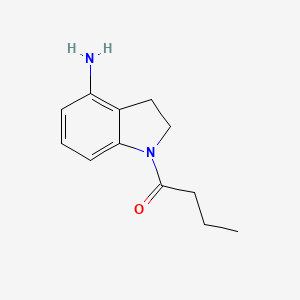
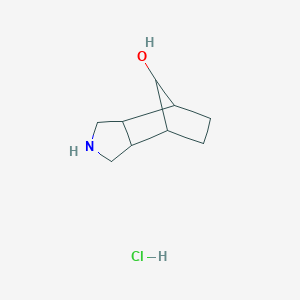
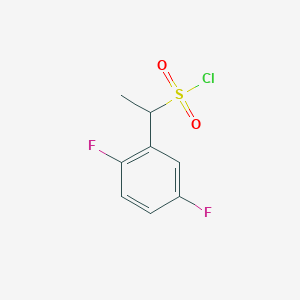
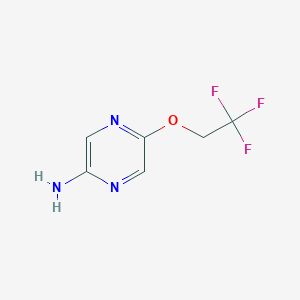

![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)
